molecular formula C18H24BN3O4 B8150109 N-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxamide

N-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxamide

Cat. No.: B8150109
M. Wt: 357.2 g/mol
InChI Key: CALMOOJZJWWFHO-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring, a boronate ester group, and a methoxybenzyl moiety, making it a versatile molecule for synthetic and analytical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Boronate Ester Group: The pyrazole ring can be functionalized with a boronate ester group using Suzuki-Miyaura coupling reactions. This involves the reaction of a halogenated pyrazole with bis(pinacolato)diboron in the presence of a palladium catalyst.

    Attachment of the Methoxybenzyl Group: The final step involves the coupling of the boronate ester-functionalized pyrazole with 4-methoxybenzyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The boronate ester group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of N-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-amine.

    Substitution: Formation of various substituted pyrazoles depending on the coupling partner.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronate ester group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Biology

In biological research, derivatives of this compound can be used as probes or inhibitors to study enzyme functions and signaling pathways. The methoxybenzyl group can enhance the compound’s ability to interact with biological targets.

Medicine

In medicinal chemistry, this compound can serve as a scaffold for the development of new drugs. Its structural features allow for modifications that can improve pharmacokinetic properties and target specificity.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its versatile functional groups.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The boronate ester group can form reversible covalent bonds with diols, making it useful in enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-amine
  • N-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylic acid

Uniqueness

What sets N-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxamide apart is its combination of functional groups, which provide a unique set of chemical properties. The presence of the boronate ester group allows for versatile chemical transformations, while the methoxybenzyl group can enhance biological interactions.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BN3O4/c1-17(2)18(3,4)26-19(25-17)14-11-21-22(12-14)16(23)20-10-13-6-8-15(24-5)9-7-13/h6-9,11-12H,10H2,1-5H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALMOOJZJWWFHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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